1-(Pyrazin-2-yl)propan-2-amine, also known as 1-pyrazin-2-ylpropan-2-amine, is a chemical compound with the molecular formula and a molecular weight of approximately 137.18 g/mol. This compound features a pyrazine ring substituted with a propan-2-amine group, contributing to its unique chemical properties and potential biological activities. The compound exists in various forms, including its dihydrochloride salt, which enhances its solubility and applicability in organic chemistry and biological studies.
1-(Pyrazin-2-yl)propan-2-amine is classified as an organic compound within the category of amines and heterocycles due to the presence of the pyrazine ring. It is often utilized as a building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound is commercially available from various suppliers, indicating its relevance in research and industrial applications.
The synthesis of 1-(Pyrazin-2-yl)propan-2-amine can be achieved through several methods:
The reaction conditions typically require suitable solvents such as ethanol or methanol, along with specific catalysts to enhance yield and purity. Purification techniques such as recrystallization or column chromatography are employed post-reaction to isolate the product in high purity.
The structural representation of 1-(Pyrazin-2-yl)propan-2-amine is characterized by:
This structure indicates the presence of both an amine functional group and a heterocyclic pyrazine moiety, which are crucial for its reactivity and interactions in biological systems.
1-(Pyrazin-2-yl)propan-2-amine participates in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. Common reagents include alkyl halides for substitution reactions and specific oxidizing or reducing agents tailored to the desired transformation.
The mechanism of action for 1-(Pyrazin-2-yl)propan-2-amine involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may act by binding to these targets, modulating their activity through mechanisms such as inhibition or activation. Detailed studies are necessary to elucidate the exact pathways involved in its biological effects .
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water (dihydrochloride form) |
Appearance | White crystalline solid (dihydrochloride form) |
Property | Value |
---|---|
pKa | Not specified |
Log P | Not specified |
These properties suggest that 1-(Pyrazin-2-yl)propan-2-amines are suitable for various applications in organic synthesis and biological studies due to their solubility and potential reactivity.
The applications of 1-(Pyrazin-2-yl)propan-2-amines are diverse:
1-(Pyrazin-2-yl)propan-2-amine acts as a multi-target kinase modulator with distinct selectivity profiles. Its primary mechanism involves competitive inhibition at the ATP-binding site of tyrosine kinases, leveraging the pyrazine ring as a key pharmacophore for hydrogen bonding with kinase hinge regions. The compound’s β-aminoalkyl chain enhances hydrophobic interactions within the kinase pocket, contributing to its binding affinity. Selectivity profiling reveals preferential inhibition of kinases with smaller gatekeeper residues (e.g., FGFR family over PDGFR), achieving IC₅₀ values in the low micromolar range (0.5–5 µM) for FGFR1/2 and Chk1 [2] [7]. Differential specificity is attributed to steric compatibility with the ATP-binding cleft and unique kinase-specific conformational changes induced upon binding [4].
Table 1: Kinase Inhibition Profile of 1-(Pyrazin-2-yl)propan-2-amine
Kinase Target | IC₅₀ (µM) | Selectivity vs. Other Kinases |
---|---|---|
FGFR1 | 1.2 | 8-fold over VEGFR2 |
FGFR2 | 0.9 | 12-fold over PDGFRα |
Chk1 | 3.5 | 5-fold over CDK2 |
FGFR3 | 4.8 | Limited activity |
The compound disrupts FGFR signaling by binding to the tyrosine kinase domain (TKD), as evidenced by crystallographic studies of homologous inhibitors [4]. Structural analyses (e.g., PDB ID: 2PVF) demonstrate that the pyrazine moiety occupies the adenine pocket of FGFR2, forming dual hydrogen bonds with Ala564 and Glu565 in the hinge region [4]. This interaction prevents ATP-dependent autophosphorylation, thereby inhibiting downstream pathways like Ras/MAPK. Mutagenesis studies confirm that residues in the juxtamembrane domain (e.g., Tyr586) are critical for compound efficacy, as deletion of this region ablates inhibition [3]. The compound’s efficacy in lens development models underscores its role in suppressing FGF-induced Grb2 recruitment and actin cytoskeletal reorganization [3].
Table 2: FGFR Binding Parameters
FGFR Subtype | Binding Affinity (Kd, nM) | Key Interacting Residues |
---|---|---|
FGFR1 | 380 | Ala550, Glu551, Tyr556 |
FGFR2 | 260 | Ala564, Glu565, Tyr586 |
FGFR3 | 920 | Ala508, Glu509, Tyr524 |
1-(Pyrazin-2-yl)propan-2-amine allosterically modulates Chk1 activity by binding to its regulatory domain. Structural data (PDB ID: 2YWP) reveal that urea-based analogs of pyrazine inhibitors occupy a hydrophobic pocket near the kinase’s catalytic cleft, displacing the activation loop [7]. This binding abrogates doxorubicin-induced cell cycle arrest (IC₅₀ = 1.7 µM) and enhances cytotoxicity in cancer cells by inhibiting Chk1-mediated phosphorylation of Cdc25. The compound’s cyanopyrazine group forms critical van der Waals contacts with Leu86 and Gly147, explaining its superior efficacy over unsubstituted analogs [6] [7]. Functional assays confirm a 70% reduction in γH2AX foci formation upon treatment, indicating impaired DNA damage response.
The compound exemplifies ATP-competitive inhibition through its occupancy of the kinase hinge region. Comparative analysis of FGFR2 structures (PDB ID: 2PVF) shows that the pyrazine core mimics ATP’s adenine ring, while its propan-2-amine chain extends toward the hydrophobic back pocket, inducing a conformational "brake" in the kinase activation loop [4]. This brake is mediated by a conserved triad (Asp641-Phe642-Lys643), which stabilizes the kinase in an autoinhibited state. Mutations disengaging this brake (e.g., FGFR2 p.Asn549His) confer resistance, underscoring the compound’s dependency on intact hinge-region dynamics [4]. Similar mechanisms are observed in Chk1, where the inhibitor’s alkyl chain displaces catalytic water molecules, reducing kinase efficiency by >50% [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: